N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Overview
Description
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an acetamide moiety linked to a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups. The acetamide moiety is then attached through a series of reactions involving sulfonylation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against specific targets.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups may enhance its binding affinity to these targets, while the sulfonylamino group can participate in hydrogen bonding or other interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar substituents on the pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with fluorine instead of a methyl group.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: A related compound with a different functional group attached to the pyridine ring.
Uniqueness
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the sulfonylamino and acetamide moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3S/c1-10-3-5-12(6-4-10)27(25,26)23(2)9-14(24)22-15-13(17)7-11(8-21-15)16(18,19)20/h3-8H,9H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABKFMZFNTYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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